molecular formula C9H8BrF3O B1413787 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene CAS No. 1858631-58-9

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1413787
CAS No.: 1858631-58-9
M. Wt: 269.06 g/mol
InChI Key: SQJBBZGWQHNDCF-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene: is an organic compound characterized by the presence of bromine, methyl, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of 1-methyl-4-(2,2,2-trifluoroethoxy)benzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl or styrene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. The trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates[3][3].

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity and functional groups make it suitable for modifying the properties of materials[3][3].

Mechanism of Action

The mechanism by which 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoroethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a methyl and a trifluoroethoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and physical properties compared to similar compounds that lack one of these groups. For example, the presence of the trifluoroethoxy group can enhance the compound’s lipophilicity and electron-withdrawing effects, making it more suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJBBZGWQHNDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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